molecular formula C22H23NO4 B2933448 1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-76-9

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2933448
CAS No.: 877810-76-9
M. Wt: 365.429
InChI Key: GDHPGOWIQACNAH-UHFFFAOYSA-N
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Description

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It is built around the spiro[chromane-2,4'-piperidine]-4-one scaffold, which is recognized as an important and privileged pharmacophore in the design of biologically active substances . This core structure is a key component in various drugs, drug candidates, and biochemical tools . The specific 4-ethoxybenzoyl substitution at the piperidine nitrogen is a strategic modification that researchers can utilize to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity against biological targets . This compound is designed for research applications only. Its structural analogues have demonstrated potent inhibitory activity against enzymes such as Acetyl-CoA Carboxylase (ACC) in the nanomolar range, making this chemical class highly relevant for metabolic disease research . The spiro[chroman-2,4'-piperidin]-4-one scaffold serves as a versatile template, and the incorporation of the 4-ethoxybenzoyl group allows scientists to investigate its effects on binding affinity, pharmacokinetics, and overall efficacy in vitro. Researchers can employ this compound in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for generating more complex chemical libraries . This product is intended for laboratory research by qualified personnel and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety data sheets (SDS) should be consulted before use.

Properties

IUPAC Name

1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHPGOWIQACNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the reaction of chroman derivatives with piperidin-4-one under specific conditions. The reaction often requires the presence of catalysts such as proline or thioproline and may involve the use of solvents like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxybenzoyl group, using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy, methoxy) improve metabolic stability and membrane permeability .
  • Bulky substituents (e.g., quinoline, sulfonyl) enhance target binding affinity but may reduce bioavailability .
  • Halogenated analogs (e.g., 12e) exhibit stronger cytotoxic activity due to increased electrophilicity .

Anticancer Activity

Derivatives are evaluated against cancer cell lines (e.g., MCF-7, HT-29) using IC₅₀ values (Table 1):

Compound Substituent IC₅₀ (μM) Selectivity Index (SI) Mechanism
Target Compound* 4-Ethoxybenzoyl Data not reported†
16 (Sulfonyl-spacer) Sulfonyl group 0.31–5.62 Apoptosis induction, G2/M arrest
40 (Thiophene derivative) Thiophene 13.15 (B16F10) 13.37 Selective cytotoxicity
12e (4-Chlorophenyl) 4-Chlorophenyl DNA intercalation‡

: While specific data for the 4-ethoxybenzoyl derivative is unavailable, analogs with similar substituents (e.g., 12a with 4-methoxyphenyl) show IC₅₀ values of ~5–10 μM .
: Proposed mechanism based on structural analogs.

Key Trends :

  • Sulfonyl derivatives (e.g., 16) are the most potent, likely due to strong hydrogen bonding with cellular targets .
  • Thiophene derivatives exhibit high selectivity, making them promising for melanoma .
  • Ethoxy/methoxy groups balance potency and pharmacokinetics, though further optimization is needed .

ACC Inhibitory Activity

ACC inhibitors are critical for metabolic diseases. Selected derivatives and their ACC IC₅₀ values:

Compound Substituent ACC IC₅₀ (nM) In Vivo Efficacy (Mouse Model)
38j Alkyl chain <10 Reduced respiratory quotient (RQ)
Target Compound* 4-Ethoxybenzoyl
12a Quinoline-4-carbonyl ~50 Not tested

Key Insights :

  • Alkyl chain substituents (e.g., 38j) show superior ACC inhibition and in vivo efficacy .
  • The 4-ethoxy group may offer moderate ACC inhibition, comparable to methoxy analogs, but lacks direct evidence .

Antimicrobial Activity

Limited evidence exists for antimicrobial activity, but derivatives like 12a–12g (quinoline-carbonyl) show moderate antibacterial effects .

Biological Activity

1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound belonging to the class of spirocyclic derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular properties and as a G-protein-coupled receptor (GPCR) agonist. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2, with a molecular weight of 217.26 g/mol. The compound features a unique spiro structure that contributes to its biological properties.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular activity of spiro[chroman-2,4'-piperidin]-4-one derivatives, including the ethoxybenzoyl variant. A series of these compounds were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated significant anti-tubercular effects, with some derivatives showing promising activity in vitro.

  • Key Findings :
    • The synthesized compounds demonstrated varying degrees of cytotoxicity.
    • Molecular docking studies suggested that these compounds interact effectively with target proteins involved in the pathogenicity of M. tuberculosis .

G-Protein-Coupled Receptor Activity

Another area of interest is the agonistic activity on G-protein-coupled receptors, particularly GPR119. In a study evaluating various spiro[chromane-2,4'-piperidine] derivatives, it was found that certain modifications led to enhanced receptor affinity and efficacy.

  • Case Study :
    • The lead compound exhibited an EC50 value of 369 nM, which was optimized to 54 nM through structural modifications. This compound also showed significant glucose-lowering effects in vivo during oral glucose tolerance tests in mice .

Structure-Activity Relationship (SAR)

The biological activity of spiro[chroman-2,4'-piperidin]-4-one is heavily influenced by its structural components.

Structural FeatureEffect on Activity
Benzyl substituentIncreased receptor affinity
Methylene linkerEnhanced interaction with target proteins
Spiro-type scaffoldConformational restriction leading to potency

Safety and Toxicology

Safety assessments are critical for any therapeutic candidate. Preliminary cytotoxicity assays indicated that while some derivatives exhibited potent biological activities, they also showed varying levels of cytotoxic effects on non-target cells. Further studies are required to evaluate the therapeutic index and safety profiles comprehensively.

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